2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
This compound features a central acetamide scaffold substituted with a 3,5-dimethylisoxazole moiety and two distinct heterocyclic groups: a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl chain. Limited direct pharmacological data are available for this specific compound, but its structural motifs align with bioactive molecules targeting inflammation, microbial infections, or neurological pathways.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-17(14(2)23-19-13)10-18(21)20(11-15-6-8-22-12-15)7-5-16-4-3-9-24-16/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXQVGKEMKKGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the furan and thiophene moieties. The final step usually involves the formation of the acetamide linkage.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Furan and Thiophene Introduction: The furan and thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing isoxazole and furan rings exhibit antimicrobial activities. Studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents in treating infections.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation markers in vitro, which may indicate its potential as a therapeutic agent for inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures can provide neuroprotective benefits. This includes the ability to mitigate oxidative stress and prevent neuronal cell death, which could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, leading to further exploration of their potential as new antibiotics .
Case Study 2: Neuroprotection in Animal Models
In a controlled study involving mice subjected to neurotoxic agents, treatment with this compound resulted in a marked decrease in neuronal loss compared to control groups. Behavioral assessments post-treatment indicated improved cognitive function, supporting its potential application in neuroprotection .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analog: [1-(4-Isopropylbenzyl)-4-(2-(2-(Pyridin-4-yl)-6-(Thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)] ()
- Key Features : Combines pyridine, pyrimidine, and thiophene groups.
- Comparison :
- Activity : Bb2 is reported to target inflammatory pathways, though specific data for the target compound remain unexplored.
Structural Analog: (Z)-N-(2-(Dimethylamino)ethyl)-2-(5-Fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide ()
- Key Features : Acetamide backbone with indenyl and methylthio-benzylidene substituents.
- Comparison: Both share the acetamide core, but the target compound’s isoxazole and furan substituents may reduce cytotoxicity compared to the indenyl group. The dimethylaminoethyl chain in this analog likely enhances solubility, a feature absent in the target compound .
Structural Analog: 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Derivatives ()
- Key Features: Benzothiazole and indolinone systems.
- Comparison :
- Activity : Compound 5d showed potent anti-inflammatory (IC₅₀: 12 µM) and antibacterial (MIC: 4 µg/mL against S. aureus) effects, highlighting the role of sulfur-containing heterocycles .
Data Table: Comparative Analysis
Biological Activity
2-(3,5-Dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, identified by its CAS number 1797649-98-9, is a compound of growing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The molecular formula of this compound is CHNOS, with a molecular weight of 344.4 g/mol. The structure features a combination of isoxazole, furan, and thiophene moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1797649-98-9 |
| Molecular Formula | CHNOS |
| Molecular Weight | 344.4 g/mol |
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : The isoxazole and thiophene derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Certain derivatives of this compound have been noted for their ability to modulate inflammatory responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against Staphylococcus aureus and Escherichia coli. A study employing disk diffusion methods found effective inhibition zones, suggesting potential as an antimicrobial agent .
Anticancer Studies
A notable study explored the anticancer activity of structurally related compounds against human tumor cell lines such as HepG2 and NCI-H661. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
The compound's mechanism may involve the inhibition of key enzymes associated with cellular growth and proliferation. For instance, some derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis, thereby affecting rapidly dividing cells such as cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
